molecular formula C10H9BrO4 B3434489 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid CAS No. 948051-10-3

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

Cat. No.: B3434489
CAS No.: 948051-10-3
M. Wt: 273.08 g/mol
InChI Key: NGBVBJQUJJKRGF-NSCUHMNNSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is a chemical compound with the molecular formula C10H9BrO4. It is characterized by a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as sodium carbonate, and a solvent, such as water or an organic solvent.

  • Direct Bromination: The phenyl ring can be directly brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, followed by hydroxylation and methoxylation steps to introduce the hydroxyl and methoxy groups, respectively.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding aldehyde or alcohol derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia, alkyl halides, and Grignard reagents are employed in substitution reactions.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major products are aldehydes or alcohols, depending on the specific reduction conditions.

  • Substitution: The major products are amines or alkylated derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid has various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of anticancer drugs and anti-inflammatory agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: This compound is structurally similar but contains an amino group instead of the acrylic acid moiety.

  • Methyl (3-bromo-5-hydroxy-4-methoxyphenyl)acetate: This compound has a methyl ester group instead of the carboxylic acid group.

Uniqueness: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBVBJQUJJKRGF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-33-0, 948051-10-3
Record name 6948-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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